2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids. These compounds exhibit a wide spectrum of biological activities and are of significant interest in medicinal chemistry .
Preparation Methods
The synthesis of 2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved using the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction constitutes a rapid and easy synthesis of highly functionalized heterocycles . The product can be obtained with a high yield using this method.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrochloric acid as a catalyst, methylene chloride for extraction, and acetone for solvent removal . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications. It is used in medicinal chemistry for the development of anticancer drugs, as it has been shown to inhibit enzymes involved in the separation of genetic material during mitosis, leading to cell cycle arrest and apoptosis . Additionally, it has applications in the synthesis of other heterocyclic compounds and in the study of their pharmacological effects .
Mechanism of Action
The mechanism by which this compound exerts its effects involves the inhibition of specific enzymes, such as kinesin-5, which is involved in the separation of genetic material during mitosis. The inhibition of this enzyme leads to cell cycle arrest at the G2/M phase and activation of signaling pathways that result in cellular apoptosis .
Comparison with Similar Compounds
Similar compounds to 2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate include other esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids. These compounds also exhibit a wide spectrum of biological activities and are used in medicinal chemistry for the development of various drugs . the unique structural features of this compound, such as the presence of the ethylsulfanyl group, contribute to its specific biological activities and pharmacological effects.
Properties
Molecular Formula |
C16H20N2O3S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-ethylsulfanylethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H20N2O3S/c1-3-22-10-9-21-15(19)13-11(2)17-16(20)18-14(13)12-7-5-4-6-8-12/h4-8,14H,3,9-10H2,1-2H3,(H2,17,18,20) |
InChI Key |
QNULITMJWVFHNO-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)C |
Origin of Product |
United States |
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